molecular formula C9H14N2O B129019 4-Ethoxy-6-methylbenzene-1,3-diamine CAS No. 141614-04-2

4-Ethoxy-6-methylbenzene-1,3-diamine

Cat. No.: B129019
CAS No.: 141614-04-2
M. Wt: 166.22 g/mol
InChI Key: AYAKPRUPZTWPLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-azauracil involves the cyclization of 2-arylhydrazono-2-cyanoacetylcyanamides. This process typically begins with the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization to form the desired 6-azaisocytosine . Another method involves the silylation of 6-azauracils, followed by treatment with appropriate acetals to yield various derivatives .

Industrial Production Methods

Industrial production of 6-azauracil often involves scalable reactions using readily available reactants. The emphasis is placed on efficient and high-yield synthesis methods to meet the demand for this compound in various research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Azauracil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 6-azauracil include diazonium salts, cyanoacetylcyanamide, chloroethers, and acetals. Reaction conditions often involve heating, silylation, and cyclization processes .

Major Products Formed

Major products formed from the reactions of 6-azauracil include non-nucleosides, polyheterocyclic nitrogen systems, and various derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 6-Azauracil

6-Azauracil is unique due to its specific substitution at the C6 position, which imparts distinct electronic and structural properties compared to other similar compounds. This unique structure allows it to interact differently with biological targets, making it a valuable compound for various therapeutic applications .

Properties

CAS No.

141614-04-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-ethoxy-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3

InChI Key

AYAKPRUPZTWPLK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)N)N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)N

Origin of Product

United States

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